4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S2/c19-14-4-1-5-15-16(14)21-18(26-15)24-12-6-8-22(9-7-12)17(23)20-11-13-3-2-10-25-13/h1-5,10,12H,6-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDRSMVWGIYIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- 4-Fluorobenzo[d]thiazole moiety : Known for its role in enhancing biological activity through interactions with various molecular targets.
- Piperidine ring : Contributes to the compound's binding affinity and pharmacokinetic properties.
- Thiophene group : Often associated with increased lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds containing the fluorobenzo[d]thiazole moiety exhibit significant anticancer properties. For instance, structural analogs have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth:
| Compound | Target | Activity |
|---|---|---|
| 4-Fluorobenzo[d]thiazole derivatives | RET kinase | Moderate to high inhibition of cell proliferation |
| Novel piperidine derivatives | Various cancer lines | Induced apoptosis and cell cycle arrest |
Studies have demonstrated that the incorporation of the fluorine atom enhances metabolic stability, which is crucial for prolonged therapeutic effects against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents .
The biological activity of 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to reduced tumor growth and microbial viability.
- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways that control proliferation and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of piperidine derivatives demonstrated significant tumor regression in xenograft models when treated with compounds structurally similar to 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide .
- Antimicrobial Testing : A clinical trial assessed the effectiveness of a related compound against multidrug-resistant bacterial infections, showing promising results and highlighting the need for further development .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features and Modifications
The table below highlights structural differences and similarities with related compounds:
Key Observations
- Fluorine vs. Methoxy Groups : The target compound’s 4-fluorobenzo[d]thiazole may offer enhanced metabolic stability and binding affinity compared to ML277’s 4-methoxyphenylthiazol due to fluorine’s electronegativity and reduced steric bulk .
- Thiophene vs.
- Sulfonyl vs. Ether Linkers : Compounds in utilize sulfonyl groups, which are stronger electron-withdrawing moieties than the target compound’s ether linkage. This difference could impact target selectivity and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
